Cas no 923102-82-3 (N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)sulfanylacetamide)

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)sulfanylacetamide 化学的及び物理的性質
名前と識別子
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- N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)sulfanylacetamide
- N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)sulfanylacetamide
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- インチ: 1S/C18H20N2O3S2/c1-18(2)8-13-16(14(21)9-18)25-17(19-13)20-15(22)10-24-12-6-4-11(23-3)5-7-12/h4-7H,8-10H2,1-3H3,(H,19,20,22)
- InChIKey: IKPPLLYPKZRRIM-UHFFFAOYSA-N
- SMILES: C(NC1=NC2CC(C)(C)CC(=O)C=2S1)(=O)CSC1=CC=C(OC)C=C1
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)sulfanylacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2816-0136-40mg |
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(4-methoxyphenyl)sulfanyl]acetamide |
923102-82-3 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2816-0136-1mg |
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(4-methoxyphenyl)sulfanyl]acetamide |
923102-82-3 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2816-0136-3mg |
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(4-methoxyphenyl)sulfanyl]acetamide |
923102-82-3 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2816-0136-10μmol |
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(4-methoxyphenyl)sulfanyl]acetamide |
923102-82-3 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2816-0136-25mg |
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(4-methoxyphenyl)sulfanyl]acetamide |
923102-82-3 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2816-0136-30mg |
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(4-methoxyphenyl)sulfanyl]acetamide |
923102-82-3 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2816-0136-2mg |
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(4-methoxyphenyl)sulfanyl]acetamide |
923102-82-3 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2816-0136-15mg |
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(4-methoxyphenyl)sulfanyl]acetamide |
923102-82-3 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2816-0136-10mg |
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(4-methoxyphenyl)sulfanyl]acetamide |
923102-82-3 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2816-0136-5μmol |
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(4-methoxyphenyl)sulfanyl]acetamide |
923102-82-3 | 90%+ | 5μl |
$63.0 | 2023-05-16 |
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)sulfanylacetamide 関連文献
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)sulfanylacetamideに関する追加情報
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)sulfanylacetamide (CAS No. 923102-82-3): A Comprehensive Overview
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)sulfanylacetamide (CAS No. 923102-82-3) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of benzothiazoles and is characterized by its unique structural features and potential biological activities. In this article, we will delve into the chemical structure, synthesis methods, biological properties, and recent research developments surrounding this compound.
Chemical Structure and Properties
The chemical structure of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)sulfanylacetamide (CAS No. 923102-82-3) is defined by its core benzothiazole ring system and the presence of a sulfanylacetamide moiety. The benzothiazole ring is a heterocyclic compound consisting of a benzene ring fused with a thiazole ring. The substitution pattern on this ring includes two methyl groups at the 5-position and an oxo group at the 7-position. The sulfanylacetamide group is attached to the 2-position of the benzothiazole ring and contains a 4-methoxyphenyl substituent.
The molecular formula of this compound is C18H19N3O3S2, with a molecular weight of approximately 381.48 g/mol. It is a white crystalline solid that is soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). The compound exhibits good thermal stability and can be stored under standard laboratory conditions without significant degradation.
Synthesis Methods
The synthesis of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)sulfanylacetamide has been reported in several studies. One common approach involves the reaction of 5,5-dimethyl-7-hydroxytetrahydrobenzothiazole with 4-methoxybenzenesulfonyl chloride followed by acylation with acetic anhydride. This multi-step process yields the desired product with high purity and yield.
An alternative synthetic route involves the condensation of 5,5-dimethyltetrahydrobenzothiazolone with 4-methoxybenzenesulfenyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with acetic anhydride to form the final product. This method offers advantages in terms of simplicity and scalability for large-scale production.
Biological Activities and Applications
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)sulfanylacetamide has been extensively studied for its potential biological activities. One of the key areas of interest is its anti-inflammatory properties. Research has shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. These findings suggest that it may have therapeutic potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory effects, this compound has also been investigated for its anti-cancer properties. Studies have demonstrated that it can induce apoptosis in various cancer cell lines by modulating key signaling pathways such as p53 and Bcl-2. These results indicate that it may be a promising candidate for cancer therapy.
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)sulfanylacetamide has also shown potential as an antiviral agent. Recent research has highlighted its ability to inhibit the replication of several viruses, including influenza A virus and human papillomavirus (HPV). The mechanism of action appears to involve interference with viral entry into host cells and inhibition of viral protein synthesis.
Recent Research Developments
The field of medicinal chemistry continues to advance rapidly, and new insights into the properties and applications of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)sulfanylacetamide are constantly emerging. A recent study published in the Journal of Medicinal Chemistry reported on the development of novel derivatives of this compound with enhanced anti-inflammatory activity. The researchers introduced various functional groups at different positions on the benzothiazole ring and evaluated their effects on cytokine production in LPS-stimulated macrophages.
Another notable study focused on the use of computational methods to predict the binding affinity of N-(5,5-dimethyl-7-o xo -4 , 5 , 6 , 7 -tet rahydro -1 , 3 -benz oth iaz ol -2 -y l ) - 2 - ( 4 -meth o xyp hen yl )s ul fany laceta mide to specific protein targets involved in inflammation and cancer. The results from molecular docking simulations provided valuable insights into the molecular interactions that contribute to its biological activity.
In conclusion,N-(5 , 5 -dim eth yl -7 - ox o -4 , 5 , 6 , 7 -t et rahydro -1 , 3 -ben zot h iaz ol -2 -y l ) - 2 -(4-m eth o xyp hen yl )s ul fany laceta mide (CAS No .9 2310 2 -8 2 -3 ) i s a n i nte rest ing c ompound w ith p ot ent bi olo gic al pr op er ties . I ts u ni qu e ch emi cal st ruc tur e an d di ver se ph ar macolo gic al ef fec ts ma ke i t a pr omis ing ca ndi dat e fo r fu rt her re sea rch an d de vel opm en t i n th e fi el ds o f me dic al che mi stry an d ph ar ma ceu tic al sc ie nc e . p >
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